molecular formula C12H16F3NO2 B12483895 2-(2-{[2-(Trifluoromethyl)benzyl]amino}ethoxy)ethanol

2-(2-{[2-(Trifluoromethyl)benzyl]amino}ethoxy)ethanol

Cat. No.: B12483895
M. Wt: 263.26 g/mol
InChI Key: ZNELJBXUUNOZOC-UHFFFAOYSA-N
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Description

2-(2-{[2-(Trifluoromethyl)benzyl]amino}ethoxy)ethanol is a chemical compound that features a trifluoromethyl group attached to a benzylamine moiety, linked through an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(Trifluoromethyl)benzyl]amino}ethoxy)ethanol typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with 2-aminoethoxyethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminoethoxyethanol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(Trifluoromethyl)benzyl]amino}ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(2-{[2-(Trifluoromethyl)benzyl]amino}ethoxy)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(Trifluoromethyl)benzyl]amino}ethoxy)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminoethoxyethanol chain facilitates binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzyl alcohol
  • 2-(Trifluoromethyl)benzyl chloride
  • 2-(Trifluoromethyl)benzoic acid

Uniqueness

2-(2-{[2-(Trifluoromethyl)benzyl]amino}ethoxy)ethanol is unique due to its combination of a trifluoromethyl group and an aminoethoxyethanol chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16F3NO2

Molecular Weight

263.26 g/mol

IUPAC Name

2-[2-[[2-(trifluoromethyl)phenyl]methylamino]ethoxy]ethanol

InChI

InChI=1S/C12H16F3NO2/c13-12(14,15)11-4-2-1-3-10(11)9-16-5-7-18-8-6-17/h1-4,16-17H,5-9H2

InChI Key

ZNELJBXUUNOZOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCOCCO)C(F)(F)F

Origin of Product

United States

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